molecular formula C10H9NO5 B6168335 5,7-dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 63920-75-2

5,7-dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6168335
CAS No.: 63920-75-2
M. Wt: 223.2
InChI Key:
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Description

5,7-Dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic organic compound It is characterized by a benzoxazine ring system with methoxy groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethoxyaniline with phosgene or triphosgene in the presence of a base to form the benzoxazine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5,7-Dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-1,3-benzoxazine-2,4-dione: Similar structure but lacks the dihydro component.

    5,7-Dimethoxy-2,4-dihydro-1H-quinazoline-2,4-dione: Similar structure but with a quinazoline ring instead of a benzoxazine ring.

Uniqueness

5,7-Dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific ring structure and substitution pattern

Properties

CAS No.

63920-75-2

Molecular Formula

C10H9NO5

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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